4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine in acetic acid for bromination and various organic solvents for subsequent steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes involved in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: This compound shares the chromene core and bromine substitutions but lacks the acetamidophenyl group.
4-Acetamidophenyl derivatives: Other derivatives with different substitutions on the chromene ring can exhibit similar but distinct properties.
Uniqueness: The presence of both the acetamidophenyl group and dibromo substitutions makes 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate unique. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-acetamidophenyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO5/c1-9(22)21-12-2-4-13(5-3-12)25-17(23)14-7-10-6-11(19)8-15(20)16(10)26-18(14)24/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLERTJFOQPJJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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